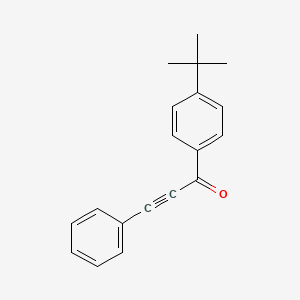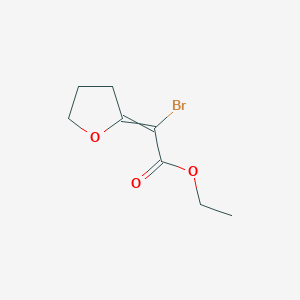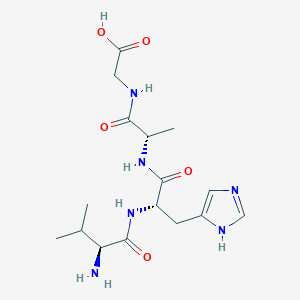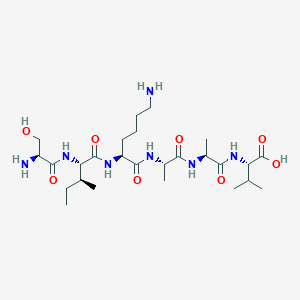![molecular formula C5H12N2O3 B12533624 3-[(2-Hydroxyethyl)amino]-L-alanine CAS No. 771457-02-4](/img/structure/B12533624.png)
3-[(2-Hydroxyethyl)amino]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxyethyl)amino]-L-alanine is an amino acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyethyl group attached to the amino group of L-alanine, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)amino]-L-alanine typically involves the reaction of L-alanine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of L-alanine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)amino]-L-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of 3-[(2-Oxoethyl)amino]-L-alanine.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(2-Hydroxyethyl)amino]-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)amino]-L-alanine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can act as a substrate or inhibitor in various biochemical reactions, modulating metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Hydroxyethyl)amino]-propionic acid
- 3-[(2-Hydroxyethyl)amino]-butyric acid
- 3-[(2-Hydroxyethyl)amino]-valeric acid
Uniqueness
3-[(2-Hydroxyethyl)amino]-L-alanine is unique due to its specific structural features, such as the presence of both an amino and a hydroxyethyl group attached to the L-alanine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
771457-02-4 |
|---|---|
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-hydroxyethylamino)propanoic acid |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(9)10)3-7-1-2-8/h4,7-8H,1-3,6H2,(H,9,10)/t4-/m0/s1 |
InChI Key |
FZZHISOCCCKIHY-BYPYZUCNSA-N |
Isomeric SMILES |
C(CO)NC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CO)NCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)

![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)

![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)

![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
